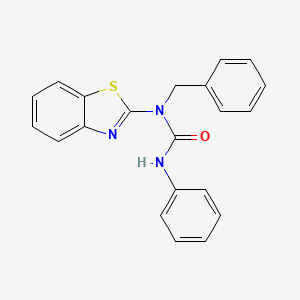

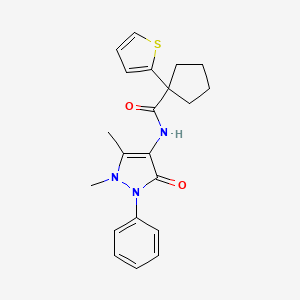

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound. It’s a bicyclic system with multiple applications. It’s known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Molecular Structure Analysis

Benzothiazoles have a benzene ring fused to a thiazole ring. The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .

Chemical Reactions Analysis

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. In this review paper, recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials were provided .

Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been known to interact with various targets, including prothrombin and the aryl hydrocarbon receptor .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function or activity .

Biochemical Pathways

Benzothiazole derivatives have been shown to have potential antibacterial and anti-inflammatory activities , suggesting that they may affect pathways related to these processes.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the known activities of benzothiazole derivatives, it can be speculated that this compound may have potential antibacterial and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea can be influenced by various environmental factors . For instance, the presence of certain ions or molecules in the environment can affect the compound’s interaction with its targets . Additionally, factors such as temperature, pH, and the presence of other substances can influence the compound’s stability .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea in lab experiments is its specificity for CK2 and beta-secretase, which allows for targeted inhibition of these enzymes. This compound also has a relatively low toxicity, making it suitable for use in cell culture and animal studies. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer at high concentrations.

Orientations Futures

There are several future directions for research on 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of this compound's potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on cellular signaling pathways.

Méthodes De Synthèse

The synthesis of 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea involves the reaction of 2-aminobenzothiazole with benzyl isocyanate and phenyl isocyanate in the presence of a catalyst. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.

Applications De Recherche Scientifique

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.

Safety and Hazards

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c25-20(22-17-11-5-2-6-12-17)24(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)26-21/h1-14H,15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBOVIQYHULBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2898701.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2898702.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2898709.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2898717.png)

![1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2898718.png)